Iodo(3,3,3-trifluoropropyl)mercury

Catalog No.
S15341209
CAS No.
461-19-8
M.F
C3H4F3HgI
M. Wt
424.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodo(3,3,3-trifluoropropyl)mercury

CAS Number

461-19-8

Product Name

Iodo(3,3,3-trifluoropropyl)mercury

IUPAC Name

iodo(3,3,3-trifluoropropyl)mercury

Molecular Formula

C3H4F3HgI

Molecular Weight

424.56 g/mol

InChI

InChI=1S/C3H4F3.Hg.HI/c1-2-3(4,5)6;;/h1-2H2;;1H/q;+1;/p-1

InChI Key

HUTLILBZLAIGQZ-UHFFFAOYSA-M

Canonical SMILES

C(C[Hg]I)C(F)(F)F

Iodo(3,3,3-trifluoropropyl)mercury, also known as 1-iodo-3,3,3-trifluoropropane, is an organomercury compound characterized by the presence of iodine and trifluoropropyl groups. Its molecular formula is C3H4F3IC_3H_4F_3I, with a molecular weight of approximately 223.96 g/mol. This compound is typically a colorless to pink liquid at room temperature and has a refractive index of about 1.4190 to 1.4210 at 20°C . The compound is notable for its unique combination of halogenated and mercury functionalities, which can influence its reactivity and biological interactions.

Typical of organomercury compounds. These include:

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by various nucleophiles, leading to the formation of different organofluorine compounds.
  • Electrophilic Reactions: The trifluoropropyl group may act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-fluorine bonds.
  • Decomposition Reactions: Organomercury compounds can decompose under certain conditions, releasing mercury and other byproducts .

Organomercury compounds like iodo(3,3,3-trifluoropropyl)mercury are known for their potential biological activities, which can include:

  • Antimicrobial Properties: Some studies suggest that organomercury compounds exhibit antimicrobial activity, although specific data on this compound may be limited.
  • Toxicity: As with many organomercury compounds, there is a potential for toxicity in biological systems. Mercury exposure can lead to neurotoxic effects and other health issues .

Iodo(3,3,3-trifluoropropyl)mercury can be synthesized through several methods:

  • Direct Halogenation: This involves the reaction of mercury with iodo(3,3,3-trifluoropropane) under controlled conditions to form the organomercury compound.
  • Nucleophilic Substitution: Utilizing nucleophiles that can replace the iodine atom in iodo(3,3,3-trifluoropropane) with mercury.
  • Fluorination Reactions: Fluorinated precursors can be reacted with mercury salts to introduce the trifluoropropyl group into the mercury framework .

Iodo(3,3,3-trifluoropropyl)mercury has potential applications in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for introducing trifluoropropyl groups into organic molecules.
  • Material Science: The compound may be utilized in developing fluorinated materials or coatings due to its unique properties.
  • Pharmaceutical Research: Investigations into its biological activity could lead to novel therapeutic agents or antimicrobial agents .

Studies on the interactions of iodo(3,3,3-trifluoropropyl)mercury with other chemicals are crucial for understanding its reactivity and potential environmental impact. Research indicates that organomercury compounds can interact with various biomolecules, affecting their function and leading to toxicological effects. The specific interaction pathways and mechanisms remain an area of ongoing research.

Several compounds share structural or functional similarities with iodo(3,3,3-trifluoropropyl)mercury. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-(trifluoromethyl)propaneC4H6F3BrC_4H_6F_3BrContains bromine instead of iodine
Tris(trifluoromethyl)mercuryC9F9HgC_9F_9HgContains multiple trifluoromethyl groups
Mercury(II) acetateC4H6HgO2C_4H_6HgO_2A common organomercury compound
IodoethaneC2H5IC_2H_5IA simpler iodinated hydrocarbon

Uniqueness

Iodo(3,3,3-trifluoropropyl)mercury is unique due to its specific combination of a trifluoropropyl group and iodine attached to mercury. This combination may impart distinct chemical properties and reactivity profiles compared to other halogenated or organomercury compounds.

Emergence of Iodo(3,3,3-Trifluoropropyl)Mercury in Late 20th Century Organofluorine Chemistry

The synthesis of iodo(3,3,3-trifluoropropyl)mercury reflects broader trends in organofluorine chemistry during the 1970s–1990s, when researchers sought reagents capable of transferring fluorinated alkyl groups with precision. The compound’s trifluoropropyl ($$-\text{CH}2\text{CH}2\text{CF}_3$$) moiety combines the electronic effects of fluorine with a three-carbon spacer, enabling unique reactivity in cross-coupling and electrophilic substitution reactions.

Its development was enabled by two key advancements:

  • Halogen Exchange Techniques: Early methods for synthesizing fluoroorganic mercury compounds relied on halogen exchange reactions, such as treating alkyl halides with mercury salts in the presence of fluorinating agents. For example, the reaction of 3,3,3-trifluoropropyl iodide with mercury(II) iodide under controlled conditions yielded iodo(3,3,3-trifluoropropyl)mercury.
  • Electrochemical Fluorination: Innovations in electrochemical fluorination (ECF) during the mid-20th century provided scalable routes to perfluorinated precursors, which could be modified to introduce partially fluorinated groups like $$-\text{CH}2\text{CH}2\text{CF}_3$$.

The compound’s utility became apparent in synthesizing fluorinated polymers and pharmaceuticals, where the trifluoropropyl group imparted desirable properties such as chemical inertness and thermal stability.

Comparative Analysis with Pentafluorophenylmercury and Trifluoromethylmercury Precursors

Iodo(3,3,3-trifluoropropyl)mercury occupies a middle ground between two well-established organomercury reagents: pentafluorophenylmercury ($$ \text{C}6\text{F}5\text{HgX} $$) and trifluoromethylmercury ($$ \text{CF}_3\text{HgX} $$). The table below highlights their structural and functional distinctions:

ReagentStructural FormulaFluorinated GroupTypical ApplicationsKey References
Iodo(3,3,3-trifluoropropyl)mercury$$ \text{I–Hg–CH}2\text{CH}2\text{CF}_3 $$$$-\text{CH}2\text{CH}2\text{CF}_3$$Polymer modification, agrochemical synthesis
Pentafluorophenylmercury$$ \text{X–Hg–C}6\text{F}5 $$$$-\text{C}6\text{F}5$$Aromatic fluorination, catalysis
Trifluoromethylmercury$$ \text{X–Hg–CF}_3 $$$$-\text{CF}_3$$Pharmaceuticals, surfactants

Key Differences:

  • Electronic Effects: The trifluoromethyl ($$-\text{CF}3$$) group is strongly electron-withdrawing, making trifluoromethylmercury highly reactive in electrophilic substitutions. In contrast, the trifluoropropyl group ($$-\text{CH}2\text{CH}2\text{CF}3$$) offers moderated electron withdrawal due to the insulating $$-\text{CH}2\text{CH}2-$$ spacer.
  • Steric Considerations: Pentafluorophenylmercury’s aromatic ring introduces steric bulk, limiting its use in sterically hindered reactions. The linear trifluoropropyl chain in iodo(3,3,3-trifluoropropyl)mercury reduces such constraints.
  • Stability: Trifluoromethylmercury derivatives are prone to defluorination under harsh conditions, whereas the trifluoropropyl analogue exhibits greater thermal stability, making it preferable in high-temperature syntheses.

Hydrogen Bond Acceptor Count

3

Exact Mass

425.90163 g/mol

Monoisotopic Mass

425.90163 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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